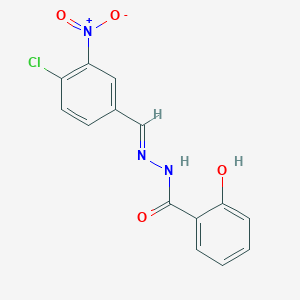
4-methoxy-N-(2-pyrrolylidenemethyl)aniline
Vue d'ensemble
Description
4-methoxy-N-(2-pyrrolylidenemethyl)aniline, commonly known as MPM, is an organic compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for potential therapeutic applications.
Applications De Recherche Scientifique
Nonlinear Optics
A hyperbranched polymer incorporating a chromophore similar to 4-methoxy-N-(2-pyrrolylidenemethyl)aniline demonstrated potential in nonlinear optics. This polymer, synthesized from 4-formyl-N,N-di(2-hydroxyethyl)aniline and cyanoacetic acid, exhibited good solubility in polar organic solvents and displayed a second-harmonic generation signal, indicating its usefulness in nonlinear optical applications (Zhang, Wada, & Sasabe, 1997).
Structural and Vibrational Analysis
A study focused on the structural, vibrational, and chemical properties of 4-Methoxy-N-(nitrobenzylidene)-aniline, which shares structural similarities with this compound. The research involved FT-IR and FT-Raman spectroscopy, molecular dynamic simulation, and in vitro antimicrobial activity tests. This study contributes to understanding the molecule's structural and chemical behaviors (Subi et al., 2022).
Transition-Metal Complexes
Transition-metal complexes utilizing compounds related to this compound have been explored for their optical, photophysical, and liquid-crystalline properties. The synthesis and characterization of such a Mn monomer complex highlight its potential in material science and chemistry (Li, Xu, Song, & Li, 2007).
Aniline Oxidation Studies
Research on the oxidation of anilines, including derivatives similar to this compound, has been conducted to understand the reaction pathways and by-products. Such studies are crucial for developing new synthetic methods and understanding the chemical behavior of aniline derivatives (Gebhardt et al., 2008).
Molecular Structure and Spectroscopy
4-Methoxy-N-(3-phenylallylidene) aniline, another analog, was synthesized and characterized using various spectroscopic techniques. This research offers insights into the molecular structure and electronic properties of such compounds, which can be useful in material science and molecular engineering (Efil & Bekdemir, 2014).
Docking and QSAR Studies
In the realm of pharmaceutical research, docking and quantitative structure–activity relationship (QSAR) studies have been performed on derivatives of anilines, including those structurally related to this compound. These studies are significant for drug discovery and understanding the interaction of molecules with biological targets (Caballero et al., 2011).
Electrochemical Research
Electrochemical studies of anilines, especially those involving methoxy compounds, provide valuable information about the electrochemical behavior and potential applications of such molecules in various fields like sensor technology and energy storage (Speiser, Rieker, & Pons, 1983).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-9-11-3-2-8-13-11/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFWVPAWQMRFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425242, DTXSID001204976 | |
| Record name | Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80525-78-6, 1081840-98-3 | |
| Record name | Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine](/img/structure/B463166.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463167.png)

![2-{[(2,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B463172.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B463192.png)
![ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate](/img/structure/B463197.png)
![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B463209.png)
![2-[({3-nitrophenyl}imino)methyl]-1H-pyrrole](/img/structure/B463226.png)
![5-(Diethylamino)-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B463241.png)
![2-[(2-Hydroxy-3-methoxybenzylidene)amino]benzonitrile](/img/structure/B463247.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B463249.png)
![5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B463253.png)